Anastrozole-d3 Dimer Impurity
描述
Anastrozole-d3 Dimer Impurity is a labeled analogue of Anastrozole Dimer Impurity, which is an impurity of Anastrozole. Anastrozole is a non-steroidal aromatase inhibitor used primarily in the treatment of hormone receptor-positive breast cancer in postmenopausal women. The d3 labeling indicates the presence of deuterium, a stable hydrogen isotope, which is used in various scientific studies to trace and analyze the compound’s behavior and interactions .
准备方法
The synthesis of Anastrozole-d3 Dimer Impurity involves multiple steps, including the incorporation of deuterium into the molecular structure. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of deuterium atoms. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the incorporation of deuterium. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Anastrozole-d3 Dimer Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
科学研究应用
Anastrozole-d3 Dimer Impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and interactions of Anastrozole and its impurities.
Biology: Utilized in metabolic studies to trace the pathways and interactions of Anastrozole in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Anastrozole.
作用机制
The mechanism of action of Anastrozole-d3 Dimer Impurity is similar to that of Anastrozole. It inhibits the enzyme aromatase, which is responsible for converting androgens to estrogens. By inhibiting aromatase, Anastrozole reduces the levels of estrogen in the body, which is crucial in the treatment of hormone receptor-positive breast cancer. The molecular targets include the aromatase enzyme and the estrogen receptor pathways .
相似化合物的比较
Anastrozole-d3 Dimer Impurity can be compared with other similar compounds, such as:
Anastrozole Dimer Impurity: The non-labeled version of the compound.
Anastrozole EP Impurity B: Another impurity of Anastrozole with a similar structure.
Anastrozole USP Related Compound C: A related compound used in pharmacopoeial standards. The uniqueness of this compound lies in its deuterium labeling, which allows for more precise tracing and analysis in scientific studies
生物活性
Anastrozole-d3 dimer impurity, a derivative of the aromatase inhibitor anastrozole, has garnered attention in pharmaceutical research due to its potential biological activity and implications in cancer treatment. This article explores the biological activity, chemical characterization, and relevant case studies associated with this compound.
Chemical Structure and Characterization
This compound is characterized by its molecular formula and a molecular weight of 520.7 g/mol. It is identified by its CAS number 1329809-14-4. The compound's structure consists of two anastrozole units linked together, which may influence its biological properties compared to the parent compound.
Biological Activity
The biological activity of this compound primarily relates to its role as an aromatase inhibitor, which is crucial in the treatment of hormone-sensitive breast cancer. Aromatase inhibitors like anastrozole work by blocking the conversion of androgens to estrogens, thereby reducing estrogen levels in postmenopausal women.
- Aromatase Inhibition : this compound inhibits aromatase enzyme activity, similar to its parent compound. This inhibition leads to decreased estrogen synthesis, which is beneficial in estrogen receptor-positive breast cancer.
- Cell Proliferation : Studies have shown that compounds like anastrozole can reduce the proliferation of breast cancer cell lines (e.g., MCF-7 and T47D) through mechanisms involving apoptosis and cell cycle arrest.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various breast cancer cell lines. For instance:
- MCF-7 Cells : Treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Combination Therapies : Research indicates that combining anastrozole with vitamin D analogs enhances its efficacy against hormone-independent cancer cells such as MDA-MB-231 .
Case Studies
A notable case study highlighted the interaction between vitamin D supplementation and anastrozole therapy. In a clinical trial involving postmenopausal women with breast cancer, high doses of vitamin D did not adversely affect the pharmacokinetics of anastrozole while potentially improving treatment outcomes . The study emphasized the importance of understanding drug-nutrient interactions in optimizing therapeutic strategies for breast cancer patients.
Data Summary
Parameter | Value |
---|---|
Molecular Formula | |
Molecular Weight | 520.7 g/mol |
CAS Number | 1329809-14-4 |
Aromatase Inhibition IC50 | Data not specified |
Cell Lines Tested | MCF-7, T47D, MDA-MB-231 |
属性
IUPAC Name |
2-[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-[[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-3,3,3-trideuteriopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N9/c1-28(2,15-31)25-7-22(6-23(8-25)13-38-20-34-18-36-38)12-30(5,17-33)27-10-24(14-39-21-35-19-37-39)9-26(11-27)29(3,4)16-32/h6-11,18-21H,12-14H2,1-5H3/i5D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBTYKNGXUMRQU-VPYROQPTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)CC(C)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1=CC(=CC(=C1)C(C)(C)C#N)CN2C=NC=N2)(C#N)C3=CC(=CC(=C3)C(C)(C)C#N)CN4C=NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747031 | |
Record name | 2,2'-([2-Cyano(3,3,3-~2~H_3_)propane-1,2-diyl]bis{5-[(1H-1,2,4-triazol-1-yl)methyl]-3,1-phenylene})bis(2-methylpropanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1329809-14-4 | |
Record name | 2,2'-([2-Cyano(3,3,3-~2~H_3_)propane-1,2-diyl]bis{5-[(1H-1,2,4-triazol-1-yl)methyl]-3,1-phenylene})bis(2-methylpropanenitrile) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。